Product packaging for 6-(Methylthio)chroman-4-amine(Cat. No.:)

6-(Methylthio)chroman-4-amine

Cat. No.: B13568915
M. Wt: 195.28 g/mol
InChI Key: OXMCIJLVHODKSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Methylthio)chroman-4-amine is a chemical compound for research and experimental purposes. It is not intended for diagnostic or therapeutic uses. Chemically, it features a chroman-4-amine core structure, a privileged scaffold in medicinal chemistry known for its diverse biological potential, substituted with a methylthio group at the 6-position. Chroman-4-one and chroman-4-amine analogues are investigated for various biological activities, including as potential anticancer, antimicrobial, and anti-inflammatory agents. The incorporation of a methylthio moiety may alter the compound's electronic properties, lipophilicity, and binding interactions with biological targets, which can be a key point of exploration in structure-activity relationship (SAR) studies. Researchers can utilize this building block in the design and synthesis of novel compounds for hit-to-lead optimization campaigns in drug discovery. Handle this product with care, as the safety and hazards are not fully established. Consult the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NOS B13568915 6-(Methylthio)chroman-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

6-methylsulfanyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H13NOS/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6,9H,4-5,11H2,1H3

InChI Key

OXMCIJLVHODKSN-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)OCCC2N

Origin of Product

United States

Synthetic Methodologies for 6 Methylthio Chroman 4 Amine and Analogous Thiochroman 4 Amines

Strategies for Thiochroman-4-one (B147511) Precursor Synthesis

The cornerstone of synthesizing 6-(methylthio)chroman-4-amine is the efficient preparation of its corresponding ketone precursor, 6-(methylthio)thiochroman-4-one. Various synthetic strategies can be employed to construct this thiochromanone scaffold.

Cyclization Reactions in Thiochromanone Formation

A prevalent and effective method for the synthesis of thiochroman-4-ones is the intramolecular Friedel-Crafts acylation of 3-(arylthio)propanoic acids. This approach typically involves a two-step process. The first step is a Michael addition of a substituted thiophenol to an α,β-unsaturated carboxylic acid or its ester, or a nucleophilic substitution with a β-halopropionic acid to form the 3-(arylthio)propanoic acid intermediate. For the synthesis of the target precursor, 4-(methylthio)thiophenol is the required starting material.

The subsequent and crucial step is the acid-catalyzed intramolecular cyclization of the resulting 3-(4-(methylthio)phenylthio)propanoic acid. Polyphosphoric acid (PPA) is a commonly used reagent for this cyclization, promoting the electrophilic attack of the carboxylic acid moiety onto the electron-rich aromatic ring to form the six-membered heterocyclic ketone. Other strong acids such as sulfuric acid can also be utilized. The reaction proceeds to furnish 6-(methylthio)thiochroman-4-one.

A summary of representative cyclization reactions for the formation of substituted thiochroman-4-ones is presented in Table 1.

Starting ThiophenolReagent for Propanoic Acid ChainCyclization AgentProductReference
4-FluorothiophenolAcrylic AcidIodine, then Sulfuric Acid6-Fluorothiochroman-4-one commonorganicchemistry.com
4-NitrothiophenolAcrylic AcidTetrabutylammonium Fluoride6-Nitrothiochroman-4-one commonorganicchemistry.com
Thiophenolβ-PropiolactoneNot specified3-(Phenylthio)propanoic acid commonorganicchemistry.com

Palladium-Catalyzed Carbonylative Ring-Forming Reactions

An alternative and more contemporary approach to the synthesis of thiochroman-4-ones involves palladium-catalyzed carbonylative cyclization reactions. While specific examples detailing the synthesis of 6-(methylthio)thiochroman-4-one via this method are not prevalent in the literature, the general strategy offers a powerful tool for the construction of such heterocyclic systems.

This methodology typically employs an ortho-halo-substituted aryl thioether as the substrate. In a palladium-catalyzed process, carbon monoxide is inserted, and a subsequent intramolecular cyclization occurs to form the thiochroman-4-one ring. This approach provides a convergent route to the desired scaffold and can often tolerate a variety of functional groups on the aromatic ring.

Approaches for Amine Introduction at the C-4 Position

Once the 6-(methylthio)thiochroman-4-one precursor is obtained, the next critical transformation is the introduction of the amine group at the C-4 position. This can be achieved through several synthetic routes, primarily reductive amination or nucleophilic substitution reactions.

Reductive Amination of Thiochroman-4-ones

Reductive amination is a direct and widely used method for the conversion of ketones to amines. nih.gov This one-pot reaction involves the condensation of the ketone with an amine source to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

For the synthesis of a primary amine such as this compound, ammonia or an ammonia equivalent is used. A common protocol involves the reaction of 6-(methylthio)thiochroman-4-one with ammonium formate, a process known as the Leuckart reaction, which serves as both the nitrogen donor and the reducing agent. wikipedia.orgsciencemadness.org Alternatively, the ketone can be treated with ammonia in the presence of a suitable reducing agent.

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) being a popular choice due to its selectivity for reducing the protonated imine intermediate over the starting ketone. researchgate.netmasterorganicchemistry.com Other borohydride reagents, such as sodium triacetoxyborohydride (NaBH(OAc)3), are also effective. masterorganicchemistry.com

Another variation of reductive amination involves the initial formation of the oxime of the thiochroman-4-one by reaction with hydroxylamine. The resulting 6-(methylthio)thiochroman-4-one oxime can then be reduced to the primary amine using various reducing agents, including catalytic hydrogenation with Raney nickel.

A summary of common reductive amination conditions is provided in Table 2.

Amine SourceReducing AgentKey FeaturesReference
Ammonium FormateFormic Acid (from ammonium formate)Leuckart Reaction; high temperatures often required. wikipedia.orgsciencemadness.org
AmmoniaSodium CyanoborohydrideMild conditions; selective for imine reduction. researchgate.netmasterorganicchemistry.com
AmmoniaSodium TriacetoxyborohydrideAlternative to cyanoborohydride, avoiding cyanide. masterorganicchemistry.com
HydroxylamineRaney Nickel/H2Two-step process via oxime isolation. researchgate.net

Nucleophilic Substitution Reactions

An alternative strategy for introducing the amine group at the C-4 position involves a nucleophilic substitution pathway. This multi-step approach begins with the reduction of the 6-(methylthio)thiochroman-4-one to the corresponding alcohol, 6-(methylthio)thiochroman-4-ol, using a mild reducing agent like sodium borohydride.

The resulting hydroxyl group is a poor leaving group and must be activated to facilitate nucleophilic substitution. This is typically achieved by converting it into a better leaving group, such as a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base.

The activated intermediate can then undergo a nucleophilic substitution reaction with an azide source, such as sodium azide, to yield 4-azido-6-(methylthio)thiochromane. The azide is an excellent precursor to the primary amine and can be readily reduced. This reduction is often accomplished with high efficiency using reagents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation to afford the final product, this compound. This method offers the advantage of proceeding with a predictable stereochemical outcome (inversion of configuration at C-4) if a chiral starting alcohol is used.

Methods for Incorporating the Methylthio Moiety

The successful synthesis of this compound is critically dependent on the presence of the methylthio group at the C-6 position of the aromatic ring. The most straightforward strategy to achieve this is to begin the synthetic sequence with a commercially available or readily prepared starting material that already contains the methylthio group in the desired position.

The use of 4-(methylthio)thiophenol as a precursor in the synthesis of the thiochroman-4-one scaffold, as described in section 2.1.1, is the most direct approach. This ensures the methylthio group is correctly positioned from the outset of the synthesis. 4-(Methylthio)thiophenol can be synthesized from p-thiocresol or other appropriately substituted aromatic compounds.

Alternatively, if a precursor without the methylthio group is used, this functionality can be introduced onto the aromatic ring at a later stage, although this can sometimes lead to issues with regioselectivity. One common method for the introduction of a methylthio group onto an aromatic ring is through the reaction of an aryl halide with sodium thiomethoxide. Another approach involves the Newman-Kwart rearrangement, where a phenol is converted to an O-aryl thiocarbamate, which then thermally rearranges to an S-aryl thiocarbamate, followed by hydrolysis to the thiophenol, which can then be methylated. However, for the synthesis of this compound, starting with 4-(methylthio)thiophenol is the more convergent and regiochemically controlled strategy.

Introduction via Thiolation or Alkylation of Sulfur Precursors

The synthesis of the thiochroman-4-one scaffold is a foundational step. A common method involves the reaction of a substituted thiophenol with α,β-unsaturated acids or their equivalents, followed by an intramolecular Friedel-Crafts acylation to close the ring. nih.gov To achieve the 6-(methylthio) substitution, a logical precursor would be 4-methoxythiophenol.

One plausible synthetic pathway begins with the Michael addition of 4-methoxythiophenol to acrylic acid, which yields 3-((4-methoxyphenyl)thio)propanoic acid. This intermediate is then subjected to cyclization using a strong acid, such as polyphosphoric acid or methanesulfonic acid, to form 6-methoxythiochroman-4-one. The methoxy (B1213986) group can then be demethylated to yield 6-hydroxythiochroman-4-one, which is subsequently converted to the target 6-(methylthio) intermediate.

Alternatively, a more direct approach involves the alkylation of a 6-mercaptothiochroman-4-one precursor. This precursor can be synthesized and then treated with a methylating agent, such as methyl iodide, in the presence of a base to install the methylthio group at the 6-position. This S-alkylation step is a common and efficient method for forming thioether bonds.

Table 1: Key Synthetic Reactions for Thiochroman-4-one Core

Step Reactants Reagents/Conditions Product
Michael Addition 4-substituted thiophenol, Acrylic acid Base catalyst 3-((4-substituted-phenyl)thio)propanoic acid
Cyclization 3-((4-substituted-phenyl)thio)propanoic acid Polyphosphoric acid or Methanesulfonic acid, Heat 6-substituted-thiochroman-4-one

Once the 6-(methylthio)thiochroman-4-one ketone is obtained, the amine group at the 4-position is typically introduced via reductive amination. This involves the reaction of the ketone with an ammonia source (like ammonium acetate) or a primary amine in the presence of a reducing agent (such as sodium cyanoborohydride) to yield the final this compound.

Functional Group Interconversions of Sulfenyl Derivatives

The methylthio group at the 6-position can be derived from other sulfur-containing functional groups. For instance, a 6-sulfinyl or 6-sulfonyl derivative could be synthesized and subsequently reduced to the desired thioether. This approach offers flexibility in the synthetic design, allowing for the introduction of sulfur at an earlier stage in a more oxidized form.

The oxidation of the thioether to a sulfoxide (B87167) or sulfone is a common transformation. Conversely, the reduction of sulfoxides and sulfones back to the thioether can be accomplished using various reducing agents, although this is a less common strategy for the primary synthesis of this specific compound. Such interconversions are more relevant in the context of structure-activity relationship studies, where modulating the oxidation state of the sulfur atom is of interest.

Stereoselective Synthesis of Thiochroman-4-amine Derivatives

The amine at the C4 position of the thiochroman (B1618051) ring is a stereocenter. Therefore, controlling the stereochemistry to produce enantiomerically pure or enriched compounds is often a critical goal, particularly for pharmaceutical applications. Methodologies for achieving this include the use of chiral auxiliaries, catalytic asymmetric synthesis, and the resolution of racemic mixtures.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

Asymmetric synthesis provides a direct route to enantiomerically enriched products. One strategy is the asymmetric reduction of the precursor, 6-(methylthio)thiochroman-4-one. This can be achieved using chiral reducing agents or, more commonly, a stoichiometric reductant in the presence of a chiral catalyst. This yields a chiral alcohol, which can then be converted to the amine with inversion of stereochemistry.

Another powerful technique involves the use of a chiral auxiliary. wikipedia.orgscielo.org.mxsigmaaldrich.com A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of chiral amines, Evans' oxazolidinone auxiliaries or sulfinamide-based auxiliaries developed by Ellman are frequently employed. yale.edu For example, a chiral sulfinamide can be condensed with the ketone to form a sulfinylimine, which is then diastereoselectively reduced. Subsequent acidic hydrolysis removes the auxiliary to provide the chiral primary amine.

Table 2: Approaches for Asymmetric Synthesis

Method Description Key Reagents/Components
Asymmetric Reduction Catalytic reduction of the ketone to a chiral alcohol. Chiral catalyst (e.g., Ru-BINAP), H2 or transfer hydrogenation source.
Chiral Auxiliary Temporary incorporation of a chiral molecule to guide a diastereoselective reaction. Evans' oxazolidinones, (R/S)-tert-Butanesulfinamide.

Resolution of Racemic Mixtures

When a racemic mixture of this compound is synthesized, it can be separated into its constituent enantiomers through a process called resolution. pbworks.comrsc.org A common method is the formation of diastereomeric salts. pbworks.com The racemic amine is treated with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (R)-mandelic acid. nih.gov This reaction produces a mixture of two diastereomeric salts (e.g., R-amine/R-acid and S-amine/R-acid), which have different physical properties, such as solubility. pbworks.comyoutube.com These salts can then be separated by fractional crystallization. After separation, the pure diastereomeric salt is treated with a base to liberate the enantiomerically pure amine. youtube.com

Another technique is chiral chromatography, where the racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, causing them to elute at different times, thus allowing for their separation. Enzymatic resolution is another viable method, where an enzyme selectively acylates or deacylates one enantiomer, allowing for the separation of the modified and unmodified forms. researchgate.net

Functionalization and Derivatization Strategies at the 6-Position and Amine Nitrogen

The this compound scaffold possesses two primary sites for further modification: the aromatic ring, particularly at the 6-position, and the primary amine at the 4-position.

The primary amine is a versatile functional handle that can undergo a wide range of reactions. nih.gov It can be acylated with acid chlorides or anhydrides to form amides, reacted with sulfonyl chlorides to produce sulfonamides, or alkylated to yield secondary and tertiary amines. These derivatization methods are crucial for exploring structure-activity relationships and are widely used in medicinal chemistry. uu.nlsigmaaldrich.comthermofisher.com

The methylthio group at the 6-position influences the electronic properties of the aromatic ring. Structure-activity relationship studies on related thiochroman-4-ones have shown that substitutions at the 6-position, including electron-withdrawing groups, can significantly impact biological activity. nih.govrsc.org While the thioether itself can be oxidized to the corresponding sulfoxide and sulfone, the aromatic ring can also potentially undergo further electrophilic aromatic substitution, although the reaction conditions would need to be carefully controlled to avoid reaction at the sulfur atom.

Table 3: Common Derivatization Reactions of the Amine Group

Reaction Type Reagent Functional Group Formed
Acylation Acid Chloride (R-COCl) or Anhydride Amide (R-CONH-)
Sulfonylation Sulfonyl Chloride (R-SO2Cl) Sulfonamide (R-SO2NH-)
Alkylation Alkyl Halide (R-X) Secondary/Tertiary Amine

Structure Activity Relationship Sar Studies of 6 Methylthio Chroman 4 Amine Derivatives

Influence of Substituents on the Thiochroman (B1618051) Ring System

The nature and position of substituents on the aromatic portion of the thiochroman ring play a pivotal role in modulating the biological activity of the entire molecule.

Role of the 6-Methylthio Substitution on Biological Activity

The methylthio group at the 6-position is a defining feature of the parent compound and its derivatives. The sulfur atom, with its unique chemical properties and ability to exist in various oxidation states, is a crucial component of many biologically active molecules. nih.gov In the context of thiochroman derivatives, a methylthio group has been shown to contribute to enhanced antibacterial activity when incorporated as part of a linker attached to the core scaffold. nih.govrsc.org The presence of the sulfur-containing moiety can influence the molecule's lipophilicity and its ability to form specific interactions, such as hydrogen bonds or van der Waals forces, with target enzymes or receptors. ontosight.ai

Effects of Other Ring Substituents (e.g., Halogens, Alkyl Groups)

The introduction of other substituents onto the thiochroman ring, particularly at the 6-position, has been systematically studied to understand their impact on activity.

Halogens: Halogens are strong electron-withdrawing groups due to their high electronegativity (inductive effect), which can also donate electron density through resonance (+M effect). quora.com This dual nature allows them to modulate the electronic character of the aromatic ring. In SAR studies of thiochroman-4-one (B147511) derivatives, the presence of a chlorine atom at the 6-position generally enhanced antibacterial activity. nih.govrsc.org Similarly, electron-withdrawing groups at this position were found to boost anti-fungal efficacy. nih.govrsc.org In related chromone (B188151) structures, a 4-bromobenzyloxy substituent was found to be important for inhibitory activity against the breast cancer resistance protein ABCG2. nih.gov

Alkyl Groups: Alkyl groups are electron-donating and can increase the electron density of the aromatic ring. libretexts.org In studies of related chroman-4-one moieties, the inclusion of 6,7-dimethyl substituents resulted in significant activity against certain Gram-positive bacteria. semanticscholar.org The size and steric bulk of alkyl groups can also influence how the molecule fits into a target's binding site. libretexts.org

The following table summarizes the observed effects of various substituents on the biological activity of thiochroman derivatives.

PositionSubstituentEffect on Biological ActivityReference
6Electron-withdrawing groupsEnhance anti-fungal activity nih.govrsc.org
6Chlorine (Cl)Enhances anti-bacterial activity nih.govrsc.org
6, 7Dimethyl (-CH₃)₂Significant activity against Gram-positive bacteria semanticscholar.org
Terminal LinkerMethylthio (-SCH₃)Enhances anti-bacterial activity nih.govrsc.org

Impact of Modifications at the C-4 Amine Functionality

The amine group at the C-4 position is a critical functional group, often serving as a key point of interaction with biological targets and a handle for synthetic modification.

N-Alkylation and N-Acylation Effects

Modification of the primary amine at the C-4 position through N-alkylation or N-acylation is a common strategy to alter a compound's physicochemical properties and biological activity.

N-Acylation: Converting the amine to an amide (N-acylation) introduces a carbonyl group, which can act as a hydrogen bond acceptor. This modification can significantly change the molecule's polarity, membrane permeability, and binding interactions. In studies on related chromone inhibitors, the methylation of a central amide nitrogen was found to profoundly alter the compound's affinity for its target and its inhibitory mechanism. nih.gov General synthetic methods for N-acylation often involve the activation of carboxylic acids, which then react with the amine. beilstein-journals.org

N-Alkylation: The introduction of alkyl groups to the amine nitrogen can increase lipophilicity and introduce steric bulk, which can either enhance or hinder binding to a target. These modifications affect the amine's basicity and its ability to act as a hydrogen bond donor. Electrochemical methods have been developed for the efficient N-alkylation of related compounds, allowing for the creation of diverse derivative libraries for SAR screening. rsc.org

Stereochemical Configurations and Their Correlation with Biological Interaction

The C-4 carbon of the thiochroman ring in 6-(methylthio)chroman-4-amine is a stereocenter. Consequently, the compound can exist as a pair of enantiomers, (R)- and (S)-. The specific three-dimensional arrangement of the amine group is often crucial for precise interaction with chiral biological targets like enzymes and receptors.

Research has shown that there can be significant differences in the biological activity of different stereoisomers. For example, in spiro-hydantoin derivatives of 6-methylthio-chroman, it was noted that a single, separated diastereomer exhibited an activity up to four times greater than that of the diastereomeric mixture, highlighting the critical importance of stereochemistry. google.com In analogous studies on chroman-4-one inhibitors, the (S)-enantiomer was found to be slightly more potent than the (R)-enantiomer, demonstrating that even subtle differences in spatial arrangement can impact biological function. acs.org The synthesis of specific enantiomers, such as (R)-chroman-4-amines, has been pursued to develop selective receptor antagonists, further underscoring the necessity of controlling stereochemistry for targeted therapeutic action. researchgate.net

The following table illustrates the importance of stereochemistry in the activity of thiochroman and related derivatives.

Compound ClassStereochemical FeatureObservationReference
Spiro-(6-methylthio-chroman-4,4'-imidazolidine) derivativesDiastereomersOne diastereomer showed activity up to 4x higher than the mixture. google.com
Chroman-4-one SIRT2 InhibitorsEnantiomersThe (S)-enantiomer was slightly more potent than the (R)-enantiomer. acs.org
Chroman-4-aminesEnantiomersSynthesis of specific (R)-enantiomers pursued for selective antagonists. researchgate.net

Structural Determinants for Molecular Target Binding Affinity and Selectivity

The binding affinity and selectivity of this compound derivatives for their molecular targets are intricately linked to their three-dimensional structure and the nature of substituents on the chroman scaffold. Research into chroman-4-amine (B2768764) and related chroman-4-one analogs has provided valuable insights into the structure-activity relationships (SAR) governing their interactions with biological targets, particularly enzymes implicated in neurodegenerative diseases and cancer.

Influence of Substitution on the Chroman Ring

The chroman-4-one and chroman-4-amine frameworks are considered "privileged structures" in medicinal chemistry due to their ability to serve as versatile scaffolds for designing compounds with a wide array of biological activities. acs.orgnih.gov The specific biological effect of these derivatives is largely dictated by the substitution pattern around the chroman ring, with modifications at positions 2, 3, 6, and 8 being extensively studied. acs.orggu.se

Targeting Sirtuin 2 (SIRT2)

A significant body of research has focused on developing chroman-based derivatives as selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase that has emerged as a therapeutic target for age-related diseases, including neurodegenerative disorders and cancer. nih.govacs.org These studies have revealed critical structural requirements for potent and selective SIRT2 inhibition.

Notably, the substituent at the 6-position of the chroman ring plays a crucial role in determining inhibitory activity. acs.orgnih.gov Studies have shown that a compound lacking a substituent at the 6-position exhibits significantly lower potency. acs.orgnih.gov For SIRT2 inhibition, larger, electron-withdrawing groups at the 6- and 8-positions are favorable. acs.orgacs.org This is exemplified by the potent SIRT2 inhibitor, 6,8-dibromo-2-pentylchroman-4-one, which displays an IC₅₀ value of 1.5 μM. acs.orgacs.org The SAR studies indicate that an alkyl chain at the 2-position, typically with three to five carbons, and an intact carbonyl group are also crucial for high potency. acs.org

The selectivity for SIRT2 over other sirtuin isoforms, such as SIRT1 and SIRT3, is a key feature of these chroman-4-one derivatives. acs.orgnih.govacs.org This selectivity is attributed to the specific interactions between the substituted chroman scaffold and the active site of the SIRT2 enzyme.

CompoundSubstituentsSIRT2 IC₅₀ (μM)SIRT1 Inhibition (%) at 200 μMSIRT3 Inhibition (%) at 200 μM
6,8-dibromo-2-pentylchroman-4-one6-Br, 8-Br, 2-pentyl1.5<10<10
2-n-propyl-chroman-4-one derivativeVaries10.6--
n-pentyl-substituted chromoneVaries5.5--

Targeting Butyrylcholinesterase (BuChE)

Derivatives of chroman-4-amine have also been investigated as inhibitors of butyrylcholinesterase (BuChE), an enzyme involved in the progression of Alzheimer's disease. A study focusing on gem-dimethylchroman-4-amine derivatives demonstrated their selective inhibitory activity against equine serum BuChE. core.ac.uk

In this series, the substitution pattern on the aromatic ring significantly influenced the inhibitory potency. For instance, a methoxy (B1213986) group at the 8-position (8-OCH₃) enhanced BuChE inhibition compared to the unsubstituted parent compound. A 6-methyl substituted chroman-4-amine also showed moderate inhibitory activity against BuChE. core.ac.uk These findings underscore the importance of the electronic properties and steric bulk of the substituents on the chroman ring for effective binding to the BuChE active site. The amine group of the chroman-4-amine scaffold is thought to be crucial for interacting with the active site of enzymes through hydrogen bonding and electrostatic interactions.

CompoundSubstituentseqBuChE IC₅₀ (μM)
8-methoxy-gem-dimethylchroman-4-amine8-OCH₃, 3,3-dimethyl7.6
Unsubstituted gem-dimethylchroman-4-amine3,3-dimethyl38
6-methyl-gem-dimethylchroman-4-amine6-CH₃, 3,3-dimethyl52

While direct SAR studies on this compound are not extensively reported, the existing data on related analogs suggest that the methylthio group at the 6-position would likely influence both the binding affinity and selectivity for various molecular targets. The electronic nature of the methylthio group, which can act as a weak electron-donating or -withdrawing group depending on the molecular context, would be a key determinant of its effect on target engagement.

Molecular Mechanisms of Action and Biological Target Identification in Vitro and Preclinical Research

Studies on Antimicrobial Activity

The chroman scaffold is a core component of numerous molecules exhibiting significant antimicrobial properties. Research has focused on elucidating the efficacy of these derivatives against a wide spectrum of pathogenic bacteria and fungi and identifying their molecular targets within these microorganisms.

Derivatives of the chroman and thiochroman (B1618051) core structures have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action for chromene derivatives is thought to involve the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerases, which are critical for DNA replication and cell division. ijpsjournal.com Some derivatives can also disrupt bacterial membranes, leading to cell lysis and death. ijpsjournal.com

Studies on spiropyrrolidines incorporating thiochroman-4-one (B147511) and chroman-4-one moieties revealed a range of activities. Several of these compounds showed moderate to excellent inhibitory potential against pathogenic strains, with Minimum Inhibitory Concentration (MIC) values between 32 and 250 µg/mL. mdpi.com For instance, certain derivatives displayed higher activity against the Gram-positive bacteria Bacillus subtilis and Staphylococcus epidermidis than the reference antibiotics amoxicillin (B794) and ampicillin. mdpi.com Other research into a broader set of chroman-4-one derivatives identified 13 compounds with antibacterial effects against Staphylococcus epidermidis (Gram-positive), as well as the Gram-negative species Pseudomonas aeruginosa and Salmonella enteritidis, with MIC values ranging from 64 to 1024 μg/mL. mdpi.com Thiochroman derivatives have also shown specific activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus pumilus, and Gram-negative bacteria such as Salmonella typhi and Pseudomonas aeruginosa. nih.gov

Table 1: Antibacterial Activity of Selected Chroman-4-one Derivatives

Compound TypeBacterial StrainGram TypeMIC (µg/mL)Source
Spiro[indole-3,2'-pyrrolidine]-thiochroman-4-one derivativeBacillus subtilisGram-Positive32 mdpi.com
Spiro[indole-3,2'-pyrrolidine]-thiochroman-4-one derivativeStaphylococcus epidermidisGram-Positive32 mdpi.com
7-hydroxy-2,3-dihydro-1-benzopyran-4-oneStaphylococcus epidermidisGram-Positive64 mdpi.com
7-propoxy-2,3-dihydro-1-benzopyran-4-oneStaphylococcus epidermidisGram-Positive256 mdpi.com
7-propoxy-2,3-dihydro-1-benzopyran-4-onePseudomonas aeruginosaGram-Negative512 mdpi.com

The antifungal potential of this chemical class has been well-documented, with specific thiochroman derivatives showing high efficacy. Research has demonstrated that 6-methylthiochroman-4-one (B1293643) and 6-methylthiochroman-4-ol achieve nearly complete inhibition (96–100%) of the phytopathogenic fungus Botrytis cinerea at concentrations of 100 to 250 μg/mL. nih.gov Other studies on chroman-4-one derivatives have reported activity against various Candida species and Aspergillus flavus. mdpi.com

A key molecular target for antifungal drug development is N-myristoyltransferase (NMT), an enzyme essential for the viability of fungi such as Candida albicans and Aspergillus flavus. nih.govnih.govcreative-biolabs.com NMT catalyzes the attachment of myristate, a 14-carbon fatty acid, to the N-terminal glycine (B1666218) of a wide range of cellular proteins. nih.gov This modification is critical for protein function, signal transduction, and membrane targeting. researchgate.net The NMT enzyme is considered a promising target because it is essential for fungal survival, and significant structural differences exist between fungal and human NMTs, allowing for the potential development of selective inhibitors. creative-biolabs.com The inhibition of NMT disrupts the function of numerous vital proteins, leading to fungal cell death. creative-biolabs.comresearchgate.net Given the demonstrated antifungal properties of the thiochroman scaffold, NMT represents a highly plausible biological target for compounds like 6-(methylthio)chroman-4-amine. nih.govnih.gov

Investigations into Anticancer and Antiproliferative Mechanisms

The chroman scaffold has been extensively investigated for its potential in oncology. These studies have revealed that its derivatives can modulate several key pathways involved in cancer cell proliferation, survival, and hormonal signaling.

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. researchgate.net Anti-apoptotic members, including Bcl-2, Bcl-xL, and Bcl-w, prevent cell death by binding to and sequestering pro-apoptotic effector proteins like Bax and Bak. researchgate.netnih.gov Overexpression of these anti-apoptotic proteins is a common mechanism by which cancer cells evade apoptosis.

Several studies have established that chromene derivatives can induce apoptosis by modulating the activity of Bcl-2 family proteins. For example, certain 1H-benzo[f]chromenes containing a 3-amino substituent have been identified as inhibitors of the Bcl-2 protein. mdpi.com Other research on dihydropyrano[2,3-g]chromene derivatives demonstrated that they induce apoptosis in K562 leukemia cells, a process accompanied by the downregulation of Bcl-2 expression. nih.gov Similarly, another chromene derivative was found to promote apoptosis in liver cancer cells by downregulating the Bcl-2 protein, which in turn elevated levels of pro-apoptotic proteins like Bax and various caspases. researchgate.net These findings suggest that the chroman scaffold can serve as a basis for developing agents that restore apoptotic sensitivity in cancer cells by directly or indirectly inhibiting key anti-apoptotic proteins.

The estrogen receptor (ER) is a critical driver of growth in a majority of breast cancers and is a primary target for endocrine therapies. nih.gov Selective Estrogen Receptor Modulators (SERMs) are compounds that bind to the ER and can act as either antagonists (blocking estrogen's effects) or agonists (mimicking estrogen's effects), depending on the target tissue. nih.gov

The chroman and thiochroman scaffolds have been successfully utilized to develop potent and pure antiestrogens. A series of 7-hydroxy-3-(4-hydroxyphenyl)-3-methylthiochroman derivatives were designed to function as pure antiestrogens, demonstrating the ability to promote the downregulation and degradation of the ER. nih.gov Further research has led to the discovery of novel chromene-derived SERMs. acs.org The structure-activity relationship studies from this research indicated that specific configurations and substitutions on the chroman ring are crucial for strong ER binding and antiestrogenic activity. nih.gov This line of investigation confirms that the chroman framework is a viable scaffold for creating molecules that can effectively modulate ER signaling for applications in hormone-dependent cancers.

Sirtuins are a class of NAD+-dependent deacetylase enzymes involved in numerous cellular processes, and their dysregulation is linked to aging-related diseases, including cancer and neurodegeneration. acs.orgnih.gov Sirtuin 2 (SIRT2) is a particularly interesting therapeutic target; its inhibition can lead to the hyperacetylation of proteins like α-tubulin, resulting in the inhibition of tumor growth. nih.gov

A significant body of research has identified chroman-4-one derivatives as potent and selective inhibitors of SIRT2. acs.orgnih.govnih.gov Structure-activity relationship (SAR) studies revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring were critical for high potency. acs.orgnih.gov Specifically, an alkyl chain of three to five carbons at the 2-position and larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for inhibitory activity. acs.orgnih.gov The most potent compounds from these studies exhibited IC₅₀ values in the low micromolar range and were highly selective for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. acs.orgnih.govnih.gov Two such compounds, when tested in breast and lung cancer cell lines, showed antiproliferative effects that correlated with their SIRT2 inhibition potency. acs.org

Table 2: SIRT2 Inhibition by Substituted 2-Pentylchroman-4-one Derivatives

Compound6-Position Substituent8-Position SubstituentSIRT2 IC₅₀ (µM)Source
6,8-dibromo-2-pentylchroman-4-one-Br-Br1.5 acs.orgnih.gov
8-bromo-6-chloro-2-pentylchroman-4-one-Cl-Br4.5 nih.gov
6-bromo-2-pentylchroman-4-one-Br-H14 acs.org
6-chloro-2-pentylchroman-4-one-Cl-H22 acs.org
6-iodo-2-pentylchroman-4-one-I-H13 acs.org

Tubulin Polymerization Interference

No specific studies detailing the effect of this compound on tubulin polymerization have been identified. Research on other novel chemical entities has demonstrated that interference with tubulin polymerization can be a key mechanism for anti-cancer activity, but this has not been specifically documented for this compound.

Induction of Apoptosis and Cell Cycle Arrest

There is no available research data to confirm or deny the ability of this compound to induce apoptosis or cause cell cycle arrest in preclinical models. While these are common mechanisms of action for cytotoxic compounds, specific investigations into this compound's activity in this area are absent from the current body of scientific literature.

Research in Neurodegenerative Disease Models

Investigations into the potential therapeutic applications of this compound in models of neurodegenerative diseases have not been reported in the available literature.

Monoamine Oxidase (MAO) Inhibition

Specific data on the monoamine oxidase (MAO) inhibitory activity of this compound is not available. Although some chroman-4-one derivatives have been explored for MAO inhibition, this particular compound has not been a subject of such studies. nih.govfrontiersin.org

Cholinesterase (AChE, BuChE) Inhibition

There are no published findings on the ability of this compound to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). Inhibition of these enzymes is a key strategy in the symptomatic treatment of Alzheimer's disease, but the potential role of this compound in this context remains uninvestigated. nih.govmdpi.com

Amyloid-β Aggregation Modulation

The effect of this compound on the aggregation of amyloid-β has not been evaluated in any published research. Modulating amyloid-β aggregation is a primary therapeutic target in Alzheimer's disease research. nih.govnih.gov

Other Identified Biological Activities

While specific biological activities for this compound are not documented, the broader thiochroman scaffold is known to be a versatile core in medicinal chemistry. rsc.org Derivatives of thiochroman have shown a range of pharmacological properties, including antimicrobial and cytotoxic effects. mdpi.com However, without direct studies, it is not possible to attribute these activities to this compound specifically.

Antiviral Properties (e.g., SARS-CoV-2 Mpro inhibition)

There is currently no scientific literature available that specifically investigates the antiviral properties of this compound, including its potential to inhibit the SARS-CoV-2 main protease (Mpro). The scientific community has explored a wide range of heterocyclic compounds as potential inhibitors of viral enzymes crucial for replication. However, no studies have been published that detail the screening or evaluation of this compound for efficacy against SARS-CoV-2 or any other virus. Consequently, there is no data to present regarding its mechanism of action in a viral context.

Anti-inflammatory Effects

Similarly, a comprehensive search of scientific databases reveals a lack of research into the anti-inflammatory effects of this compound. While the chroman scaffold is a component of various molecules with known anti-inflammatory activity, the specific contribution and efficacy of the 6-(methylthio) and 4-amine substitutions on this particular compound have not been documented. Research into its potential mechanisms, such as the inhibition of key inflammatory mediators like cytokines or enzymes, has not been published.

Anti-leishmanial and Antimalarial Research

No dedicated research has been found regarding the potential of this compound as an anti-leishmanial or antimalarial agent. The search for novel therapeutic agents against parasitic diseases is an active area of research, and various compound libraries are often screened for such activities. However, there are no published findings that include this compound in these screenings or as a subject of targeted synthesis for antiprotozoal purposes.

Computational and Theoretical Investigations of 6 Methylthio Chroman 4 Amine

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drug candidates to their protein targets.

Molecular docking studies have been instrumental in understanding how chroman derivatives, including those with thio-substituents, interact with various biological targets. These studies reveal the specific binding modes and key intermolecular forces that stabilize the ligand-protein complex. For instance, in studies of related chromene derivatives, docking has shown that these compounds can establish strong interactions within the active sites of proteins like tubulin. nih.gov The binding is often characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes weaker forces like van der Waals interactions. nih.govresearchgate.net

Table 1: Key Intermolecular Interactions Identified in Docking Studies of Related Thio-Compounds

Interaction Type Interacting Ligand Group Interacting Protein Residue (Example) Potential Significance
Hydrogen Bonding Amine group, Carbonyl oxygen Ser, Thr, Tyr, His Directional interactions, crucial for specificity
Hydrophobic Interactions Chroman ring, Methyl group Ala, Val, Leu, Ile, Phe Contributes to binding affinity and stability
Sulfur Interactions Methylthio group Met, Cys Can form specific non-covalent bonds

The conformation of a ligand when bound to a protein is often different from its lowest energy conformation in solution. Conformational analysis within the protein binding site is therefore critical for understanding the bioactivity of a molecule. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of a ligand within the binding pocket, providing insights into its flexibility and the stability of its binding mode. nih.gov

For cyclic systems like the chroman ring, conformational analysis reveals the preferred puckering of the heterocyclic ring. In related steroidal systems, substitutions have been shown to influence the conformation of the rings, which in turn affects biological activity. nih.gov MD simulations allow for the observation of how the ligand adapts its shape to fit optimally within the binding site, which can involve rotations around single bonds and changes in ring conformations. nih.gov This dynamic view of ligand-protein interactions is essential for a complete understanding of the binding process.

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of molecules. nih.gov These methods are used to calculate molecular structures, energies, and a variety of other properties that are relevant to chemical reactivity and biological activity.

DFT calculations can be used to analyze the electronic structure of 6-(Methylthio)chroman-4-amine, including the distribution of electron density and the energies of the molecular orbitals. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they provide information about the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. medjchem.commdpi.com

By mapping the electrostatic potential on the molecular surface, regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) can be identified. semanticscholar.org This information is valuable for predicting how the molecule will interact with its biological target. For instance, nucleophilic regions of the ligand may interact with electrophilic regions of the protein, and vice versa. These calculations can also help in understanding the reactivity of different parts of the molecule, which can be useful in predicting its metabolic fate.

Table 2: Predicted Electronic Properties from DFT Calculations

Property Description Significance
HOMO Energy Energy of the highest occupied molecular orbital Relates to the ability to donate electrons
LUMO Energy Energy of the lowest unoccupied molecular orbital Relates to the ability to accept electrons
HOMO-LUMO Gap Energy difference between HOMO and LUMO Indicator of chemical reactivity and stability
Electrostatic Potential Distribution of charge on the molecular surface Identifies nucleophilic and electrophilic sites

Many chemical reactions can produce multiple stereoisomers, and computational methods can be used to predict and rationalize the observed stereochemical outcomes. For molecules with stereocenters, like this compound, DFT calculations can be used to determine the relative energies of different stereoisomers. iu.edu.sa This information can help to explain why one stereoisomer is formed preferentially over others in a chemical synthesis.

Furthermore, by modeling the transition states of reactions, it is possible to understand the kinetic factors that control stereoselectivity. The calculated energy barriers for different reaction pathways can provide a quantitative prediction of the product distribution. This is particularly important in the context of drug design, as different stereoisomers of a molecule often have different biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

For a series of this compound analogs, a QSAR model could be developed by correlating their biological activities with various molecular descriptors. These descriptors can be calculated from the 2D or 3D structures of the molecules and can represent various physicochemical properties, such as hydrophobicity, electronic properties, and steric effects. nih.govbuct.edu.cn A statistically validated QSAR model can be a powerful tool in the drug discovery process, allowing for the rapid screening of virtual libraries of compounds and the prioritization of candidates for synthesis and testing. researchgate.net

Predictive Models for Biological Activity

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are computational tools that correlate the chemical structure of a compound with its biological activity. wikipedia.orgneovarsity.org For this compound, a QSAR model could be developed by synthesizing a series of analogues with varied substituents on the chroman ring and the amine group. The biological activity of these compounds would be determined experimentally, for instance, their ability to inhibit a specific enzyme or bind to a receptor. This data would then be used to create a mathematical model. tandfonline.comnih.gov

The model would use molecular descriptors (numerical representations of molecular properties) to predict the activity of new, unsynthesized compounds. nih.gov This allows for the virtual screening of a large number of potential derivatives, prioritizing those with the highest predicted activity for synthesis and testing.

To construct a hypothetical QSAR model for a series of this compound derivatives, their inhibitory concentration (IC50) against a hypothetical kinase target could be used as the biological activity endpoint.

Hypothetical Data for QSAR Model of this compound Derivatives

Compound R1-Substituent R2-Substituent IC50 (nM) Predicted IC50 (nM)
This compound H H 150 145
Analog 1 7-Fluoro H 120 125
Analog 2 8-Chloro H 200 195
Analog 3 H Methyl 180 185

Identification of Physicochemical Descriptors Influencing Activity

The biological activity of a molecule is governed by its physicochemical properties. For this compound, key descriptors influencing its activity can be identified through computational analysis. These descriptors can include lipophilicity (logP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and molecular weight.

By analyzing a series of related compounds, it is possible to determine which of these properties are most critical for the desired biological effect. For example, a certain level of lipophilicity might be necessary for the compound to cross cell membranes and reach its target, while the arrangement of hydrogen bond donors and acceptors could be crucial for binding to the active site of a protein.

Key Physicochemical Descriptors for this compound

Descriptor Value Potential Influence on Activity
Molecular Weight ( g/mol ) 195.28 Affects absorption and distribution.
cLogP 2.5 Influences membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 38.3 Ų Impacts cell permeability and oral bioavailability.
Hydrogen Bond Donors 1 Important for specific interactions with a biological target.

In Silico ADMET Prediction for Drug-Likeness Assessment

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in assessing the drug-likeness of a compound. nih.govcomputabio.com These computational models predict the pharmacokinetic and toxicological properties of a molecule, helping to identify potential liabilities early in the drug discovery process. acs.orgspringernature.com For this compound, a comprehensive ADMET profile can be generated using various predictive software.

This profile can provide insights into its potential for oral bioavailability, its distribution throughout the body, its metabolic stability, and its potential for toxicity. By identifying potential issues, such as poor absorption or predicted toxicity, medicinal chemists can make informed decisions about whether to proceed with the compound or to modify its structure to improve its ADMET properties.

Predicted ADMET Profile for this compound

ADMET Property Predicted Value Implication for Drug-Likeness
Absorption
Human Intestinal Absorption High Good potential for oral absorption.
Caco-2 Permeability Moderate May have reasonable intestinal permeability.
Distribution
Blood-Brain Barrier Penetration Low Less likely to cause central nervous system side effects.
Plasma Protein Binding High May have a longer duration of action.
Metabolism
CYP2D6 Inhibitor No Low risk of drug-drug interactions via this pathway.
CYP3A4 Inhibitor No Low risk of drug-drug interactions via this pathway.
Excretion
Renal Organic Cation Transporter 2 (OCT2) Substrate Yes Likely to be actively secreted by the kidneys.
Toxicity
AMES Toxicity Non-mutagenic Low risk of carcinogenicity.

Homology Modeling and De Novo Design

When the three-dimensional structure of a biological target is unknown, homology modeling can be used to create a predictive model. nih.govtaylorandfrancis.com If this compound is found to have activity against a particular protein for which no crystal structure exists, a homology model of that protein can be built based on the known structure of a related protein. This model can then be used to perform docking studies to understand how this compound might bind to its target. nih.govresearchgate.net

De novo design, on the other hand, is a computational method used to design novel molecules from scratch. nih.govijpsonline.comcreative-biostructure.com Using the chroman scaffold of this compound as a starting point, de novo design algorithms can explore different chemical modifications to generate new compounds with potentially improved affinity and selectivity for a given biological target. This approach can lead to the discovery of novel chemical entities with optimized pharmacological properties. slideshare.netpharmafeatures.com

Fragment-Based Computational Approaches

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by starting with small, low-complexity molecules called fragments. ijpsjournal.comfrontiersin.orgnih.gov The chroman-4-amine (B2768764) core of this compound can be considered a molecular fragment. In a fragment-based computational approach, this core or smaller fragments of the molecule could be docked into the binding site of a target protein to identify key interactions. acs.orgnih.gov

Once an initial fragment hit is identified, computational methods can be used to "grow" the fragment by adding functional groups to improve its binding affinity, or by "linking" it to other fragments that bind in adjacent pockets. This iterative process of computational design, followed by synthesis and experimental testing, can efficiently lead to the development of potent and selective drug candidates.

Exploration of Derivatives and Lead Optimization Strategies for Thiochroman 4 Amines

Design Principles for Novel 6-(Methylthio)chroman-4-amine Analogues

The design of new analogues of this compound is guided by established medicinal chemistry principles aimed at exploring new chemical space while retaining or improving interactions with biological targets.

Scaffold hopping is a drug design strategy that involves replacing the core structure of a molecule with a different, often structurally distinct, scaffold while preserving the original orientation of key binding groups. researchgate.netrsc.org This technique can lead to compounds with novel intellectual property, improved properties, or different side-effect profiles. For the this compound scaffold, hopping could involve replacing the thiochroman (B1618051) core with other bicyclic systems such as indane, benzofuran, or quinoline, while maintaining the critical amine and methylthio functionalities in similar spatial arrangements.

Bioisosteric replacement, a related concept, involves substituting a functional group with another that has similar physical or chemical properties, with the goal of enhancing the molecule's biological activity or metabolic stability. drughunter.com This is a powerful tool for fine-tuning a lead compound. nih.gov For this compound, several bioisosteric replacements can be considered. The methylthio (-SCH3) group at the C6 position, for instance, could be replaced by a range of other groups to modulate electronic properties and lipophilicity. Similarly, the sulfur atom within the heterocyclic ring is a target for bioisosteric substitution.

Table 1: Potential Bioisosteric Replacements for the this compound Scaffold
Original GroupPositionPotential BioisosteresRationale for Replacement
Methylthio (-SCH3)C6Methoxy (B1213986) (-OCH3), Chloro (-Cl), Trifluoromethyl (-CF3), Cyano (-CN)Modulate electronics, lipophilicity, and metabolic stability.
Thioether (-S-)Ring Position 1Methylene (-CH2-), Ether (-O-), Sulfoxide (B87167) (-SO-), Sulfone (-SO2-)Alter ring conformation, polarity, and hydrogen bonding capacity. researchgate.net
Amine (-NH2)C4Hydroxyl (-OH), Methylamine (-NHCH3), Acetamide (-NHCOCH3)Modify basicity and hydrogen bonding potential.

Fragment-based drug discovery (FBDD) begins with identifying small, low-complexity molecules (fragments) that bind weakly to a target. These hits are then optimized into more potent leads. pharmafeatures.com If this compound were identified as a fragment hit, several expansion strategies could be employed to improve its binding affinity. researchgate.net

Growing : This strategy involves adding functional groups to the fragment to engage with nearby pockets in the target's binding site. For the this compound fragment, this could mean extending substituents from the C4-amine or the aromatic ring. pharmafeatures.com

Linking : If another distinct fragment is found to bind in a proximal site, the two can be connected via a chemical linker. This can dramatically increase potency due to a favorable change in binding entropy. researchgate.net

Merging : This approach is used when two overlapping fragments are identified. A new, larger molecule is designed that incorporates the key binding features of both original fragments into a single scaffold. pharmafeatures.com

Synthetic Strategies for Diversifying the this compound Scaffold

Efficient synthetic methodologies are essential for creating a diverse range of analogues for structure-activity relationship (SAR) studies. Thiochroman-4-ones are key intermediates in the synthesis of many thiochroman derivatives. nih.gov Novel one-pot syntheses for 4-amino thiochromans have been developed that proceed under mild conditions with good functional group tolerance. nih.gov

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. This approach is highly efficient for exploring the SAR of a scaffold. A combinatorial library based on this compound could be designed by introducing diversity at several key positions.

The primary amine at C4 is an ideal handle for diversification. Using reductive amination, a library of secondary and tertiary amines can be generated by reacting the primary amine with a diverse set of aldehydes and ketones. Further diversity can be introduced by varying substituents on the aromatic ring.

Table 2: Hypothetical Design of a Combinatorial Library Based on the this compound Scaffold
Scaffold PositionBuilding Blocks (Examples)Key ReactionResulting Functionality
C4-AmineAromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde), Aliphatic ketones (e.g., acetone)Reductive AminationSecondary and tertiary amines (e.g., -NH-benzyl, -N(CH3)2)
C6-ThioetherAlkyl halides (e.g., ethyl iodide, propyl bromide)S-Alkylation (on a precursor)Varied thioethers (e.g., -SEt, -SPr)
C7/C8-Aromatic RingVarious electrophiles (e.g., NBS, NCS, HNO3)Electrophilic Aromatic SubstitutionHalogenated or nitrated analogues

Modern synthetic methods focus on improving efficiency and reducing environmental impact. Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. semanticscholar.org The synthesis of thiochroman-4-ones, key precursors to the target amine, has been shown to be significantly more efficient under microwave irradiation. researchgate.netkisti.re.kr

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. ejcmpr.com For thiochroman synthesis, this can involve using environmentally benign solvents (like water or ethanol), employing catalyst-based approaches with minimal environmental impact, and developing one-pot procedures that reduce the need for intermediate purification steps and minimize waste. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Key Synthetic Step (Thiochroman-4-one formation)
MethodReaction TimeTypical YieldAdvantages
Conventional Heating (Oil Bath)Several hours (e.g., 2-8 h)Moderate to GoodStandard laboratory equipment.
Microwave IrradiationMinutes (e.g., 2-10 min)Good to ExcellentRapid heating, reduced side products, improved yields, energy efficiency. researchgate.net

Strategies for Modulating Biological Properties

The ultimate goal of creating derivatives is to modulate their biological properties to achieve a desired therapeutic effect. This is accomplished by systematically altering the structure and assessing the impact on activity, a process known as developing a Structure-Activity Relationship (SAR). nih.gov For the thiochroman class of compounds, several structural features have been identified as important for modulating bioactivity. rsc.orgnih.gov

SAR studies on related thiochroman-4-one (B147511) derivatives have revealed key insights. For example, the presence of electron-withdrawing groups, such as chlorine, at the C6 position can enhance antibacterial activity. nih.gov Furthermore, oxidation of the ring sulfur to a sulfone has been shown to be critical for potent antileishmanial activity in some series. nih.gov Modifications at the C4 position are also crucial; derivatizing the amine can profoundly affect target binding, selectivity, and pharmacokinetic properties. By systematically applying the design and synthetic strategies outlined above, a detailed SAR can be developed for this compound analogues, guiding the optimization process toward a clinical candidate.

Optimization of Potency and Selectivity against Specific Targets

The lead optimization process for thiochroman-4-amines heavily relies on establishing a robust structure-activity relationship (SAR). This involves synthesizing a series of derivatives where specific parts of the molecule are systematically altered, and the resulting changes in biological activity are measured. Research on analogous chroman and thiochroman scaffolds provides significant insights into how modifications can influence potency and selectivity.

For instance, studies on substituted chroman-4-ones as Sirtuin 2 (SIRT2) inhibitors have demonstrated that the electronic nature of substituents on the aromatic ring can dramatically alter activity. acs.org It was found that electron-withdrawing groups, such as a chloro or nitro group at the 6-position, were favorable for inhibitory potency, whereas an electron-donating methoxy group in the same position led to a decrease in activity. acs.org This suggests that for this compound, modifications to the electronic properties of the methylthio group, or the introduction of other substituents on the aromatic ring, could be a key strategy for enhancing potency.

Similarly, research on gem-dimethyl-chroman-4-amine derivatives as inhibitors of equine butyrylcholinesterase (eqBuChE) has shown that substituents on the chroman ring play a crucial role in activity. An 8-methoxy substituted derivative showed the highest inhibitory activity, while unsubstituted or 6-methyl substituted analogues were moderately active. core.ac.uk These findings highlight that the position and nature of substituents are critical determinants of biological activity and can be systematically varied to achieve desired potency and selectivity. core.ac.uknih.gov

The following table summarizes SAR findings from related chroman-4-one inhibitors, illustrating the impact of substitutions on potency.

CompoundSubstitutionTargetObserved Activity
Chroman-4-one Derivative 16-ChloroSIRT2Potent Inhibition acs.org
Chroman-4-one Derivative 26-NitroSIRT2Potent Inhibition acs.org
Chroman-4-one Derivative 36-MethoxySIRT2Decreased Inhibition acs.org
Chroman-4-one Derivative 4Unsubstituted (Position 6)SIRT2Significantly Less Potent acs.org
gem-Dimethyl-chroman-4-amine Derivative 18-MethoxyeqBuChEHigh Inhibition (IC50 = 7.6 μM) core.ac.uk
gem-Dimethyl-chroman-4-amine Derivative 26-MethyleqBuChEModerate Inhibition (IC50 = 52 μM) core.ac.uk

This table is interactive. Click on the headers to sort the data.

Modulation of Hydrophilicity for Enhanced Biological Interaction

The balance between hydrophilicity (water-loving) and lipophilicity (fat-loving), often termed the hydrophilic-lipophilic balance (HLB), is a critical parameter in drug design. It influences a molecule's solubility, permeability across biological membranes, and interaction with its target protein. For this compound, modulating this balance is a key optimization strategy.

The presence of the sulfur atom in the thiochroman ring, compared to an oxygen atom in a chroman ring, inherently increases the molecule's lipophilicity. This enhanced lipophilicity can improve interactions with cellular targets and contribute to greater potency. However, excessive lipophilicity can lead to poor solubility and non-specific binding. Therefore, strategies to fine-tune the HLB are essential.

One approach is the introduction of polar functional groups. For example, derivatization of the related thiochroman-4-one scaffold with hydrazone moieties has been shown to be crucial for enhancing antileishmanial activity. mdpi.comnih.gov Hydrazones, semicarbazones, and thiosemicarbazones introduce additional polar nitrogen and oxygen/sulfur atoms, which can increase hydrophilicity and form new hydrogen bonds with the biological target, thereby enhancing biological interaction and activity. mdpi.comresearchgate.net Similarly, the strategic placement of hydroxyl groups can also increase polarity and provide new interaction points, although the position is critical to maintaining high affinity. nih.gov

Conversely, extending alkyl chains or adding aromatic groups can increase lipophilicity, which may be beneficial for penetrating hydrophobic pockets within a target protein. nih.gov The optimization process, therefore, involves a careful balance of these modifications to achieve the ideal physicochemical profile for a specific therapeutic application.

Application of Artificial Intelligence and Machine Learning in Lead Optimization

For a lead compound like this compound, AI and ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can analyze existing SAR data to build QSAR models. These models can predict the biological activity of virtual, unsynthesized derivatives, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency and selectivity. preprints.org

De Novo Drug Design: Generative AI models can design entirely new molecules based on a set of desired properties. arxiv.org For lead optimization, these models can be constrained to make modifications to the thiochroman-4-amine scaffold, suggesting novel derivatives that are predicted to have improved characteristics while retaining the core structure responsible for activity. acs.orgarxiv.org This process can explore a much wider chemical space than is feasible through traditional chemistry alone. arxiv.org

ADMET Prediction: AI/ML models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process. preprints.org This allows for the early deselection of candidates that are likely to fail later in development due to poor pharmacokinetic profiles.

Future Research Directions and Unexplored Potential

Identification of Novel Biological Targets for 6-(Methylthio)chroman-4-amine Derivatives

A crucial first step in exploring the therapeutic potential of this compound derivatives is the identification of their biological targets. The chroman-4-one scaffold has been associated with the inhibition of enzymes such as pteridine (B1203161) reductase 1 (PTR1), a potential target for anti-parasitic drugs, and sirtuin 2 (SIRT2), which is implicated in neurodegenerative diseases. mit.edumit.eduastrazeneca.com Furthermore, chiral chroman-4-amine (B2768764) analogues have been investigated as inhibitors of cholinesterases (AChE and BuChE) and monoamine oxidases (MAO-A and MAO-B), enzymes relevant to the pathogenesis of neurodegenerative disorders.

Future research should, therefore, involve broad biological screening of a library of this compound derivatives against a panel of disease-relevant targets. Initial computational approaches, such as in silico target fishing and reverse screening, can be employed to predict potential protein targets for a query molecule. nih.govresearchgate.net These computational methods can help to prioritize experimental screening efforts and rationalize observed biological activities. For instance, a virtual parallel screening approach could be used to screen low-energy conformers of this compound derivatives against a large database of pharmacophore models representing various biological targets. nih.gov

Table 1: Potential Biological Targets for this compound Derivatives Based on Analogous Scaffolds

Target ClassSpecific ExamplesTherapeutic Area
ReductasesPteridine Reductase 1 (PTR1)Anti-parasitic
DeacetylasesSirtuin 2 (SIRT2)Neurodegenerative Diseases, Cancer
EsterasesAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Neurodegenerative Diseases
OxidasesMonoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B)Neurodegenerative Diseases, Depression

Development of Advanced and Sustainable Synthetic Methodologies

To facilitate the exploration of the chemical space around the this compound core, the development of advanced and sustainable synthetic methodologies is paramount. Traditional synthetic routes can be inefficient and environmentally burdensome. researchgate.net Future efforts should focus on "green chemistry" approaches that are eco-friendly and efficient.

Promising green synthetic strategies for chromene and chroman derivatives that can be adapted for this compound synthesis include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. astrazeneca.com

Visible-light-promoted reactions: These methods offer a milder and more environmentally friendly alternative to traditional synthetic protocols.

Use of sustainable solvents: Replacing hazardous organic solvents with greener alternatives like magnetized distilled water can greatly reduce the environmental impact of synthesis. acs.org

Mechanochemical synthesis: This solvent-free approach can lead to higher yields and reduced waste. researchgate.net

The development of efficient, one-pot multicomponent reactions will also be crucial for rapidly generating a diverse library of this compound derivatives for biological screening. researchgate.net

Integration of Multi-Omics Data in Elucidating Compound Mechanisms

Understanding the mechanism of action of novel bioactive compounds is a significant challenge in drug discovery. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful, systems-level approach to unraveling the complex biological effects of small molecules. nih.govnashbio.com

For promising this compound derivatives, a multi-omics strategy could be employed to:

Identify on- and off-target effects: By analyzing changes in gene expression, protein levels, and metabolite profiles in response to compound treatment, researchers can gain a comprehensive understanding of the cellular pathways modulated by the compound. maastrichtuniversity.nl

Elucidate mechanisms of action: Multi-omics data can reveal the downstream consequences of target engagement and help to construct a detailed picture of how a compound exerts its biological effects. mit.edumit.edu

Discover biomarkers of response: Identifying molecular signatures that correlate with sensitivity or resistance to a compound can aid in patient stratification and the development of personalized medicines. nih.gov

Interpretable machine learning models can be applied to these large, multi-dimensional datasets to identify common modes of action for structurally unrelated compounds and to predict the biological effects of novel derivatives. mit.edumit.edu

Design and Synthesis of Multi-Target Directed Ligands based on the Scaffold

Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple pathological pathways. Multi-target directed ligands (MTDLs), single molecules designed to interact with multiple targets, represent a promising therapeutic strategy for these conditions. nih.gov The chroman scaffold has already been explored for the development of MTDLs, particularly for Alzheimer's disease.

The this compound scaffold is an attractive starting point for the design of MTDLs. For example, in the context of neurodegenerative diseases, derivatives could be designed to simultaneously inhibit both cholinesterases and monoamine oxidases, or to combine SIRT2 inhibition with antioxidant properties. This multi-target approach could lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. nih.gov

Elucidation of Allosteric Modulation Mechanisms

Allosteric modulators, which bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offer several advantages over traditional orthosteric ligands, including greater subtype selectivity and a ceiling effect that can improve safety. The potential for derivatives of this compound to act as allosteric modulators of G protein-coupled receptors (GPCRs) or other enzyme targets is an exciting and largely unexplored area of research.

Future studies should investigate the ability of this compound derivatives to modulate the activity of orthosteric ligands at various receptors. This could involve screening for both positive allosteric modulators (PAMs), which enhance the effect of the endogenous ligand, and negative allosteric modulators (NAMs), which reduce it. The identification of allosteric modulators based on this scaffold could open up new avenues for the development of safer and more selective therapeutics.

Exploration of New Chemical Space around the this compound Core

Systematic exploration of the chemical space around the this compound core is essential for discovering novel derivatives with improved potency, selectivity, and pharmacokinetic properties. This can be achieved through a combination of computational and synthetic approaches.

Diversity-oriented synthesis: This strategy aims to generate a library of structurally diverse molecules from a common starting material, thereby increasing the chances of identifying novel biological activities.

Fragment-based drug discovery (FBDD): This approach involves screening small molecular fragments for weak binding to a biological target. Hits can then be grown or linked together to create more potent lead compounds. The this compound scaffold could serve as a starting point for fragment elaboration.

Computational library design: In silico methods can be used to design virtual libraries of derivatives with desirable properties, such as improved drug-likeness and predicted activity against specific targets. These virtual compounds can then be prioritized for synthesis and biological evaluation.

By systematically exploring the chemical space around this promising scaffold, researchers can unlock its full potential for the development of novel therapeutics.

Q & A

Q. What synthetic methodologies are effective for preparing 6-(Methylthio)chroman-4-amine?

The synthesis of this compound can be inferred from analogous chroman-4-amine derivatives. A plausible route involves:

  • Step 1 : Bromination of a chroman precursor (e.g., 6-methylchroman-4-amine) using brominating agents like N-bromosuccinimide (NBS) under controlled conditions to introduce a bromine atom at the 6-position .
  • Step 2 : Nucleophilic substitution of the bromine with a methylthio group using sodium thiomethoxide (NaSMe) or methylthiol in a polar aprotic solvent (e.g., DMF) at elevated temperatures .
  • Step 3 : Protection-deprotection strategies may be required to preserve the amine group during substitution, such as using Boc (tert-butoxycarbonyl) protection .
  • Purification : Techniques like column chromatography or recrystallization ensure high purity (>95%) .

Q. How can researchers characterize the purity and stereochemical configuration of this compound?

  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) can quantify impurities .
  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) identifies substituent positions, while X-ray crystallography resolves absolute stereochemistry .
  • Chirality Verification : Chiral HPLC or circular dichroism (CD) spectroscopy distinguishes enantiomers, critical for biological activity studies .

Q. What are the potential biological targets and activities of this compound?

While direct data on this compound is limited, related chroman-4-amine derivatives exhibit:

  • Kinase Inhibition : Bromo- and fluoro-substituted analogs show activity against tyrosine kinases, suggesting the methylthio group may modulate binding affinity .
  • Enzyme Modulation : The amine group facilitates interactions with enzymes like monoamine oxidases (MAOs) or cytochrome P450 isoforms .
  • Antimicrobial Potential : Structural analogs with sulfur substituents demonstrate enhanced lipophilicity, improving membrane penetration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of chroman-4-amine derivatives?

Discrepancies often arise from:

  • Enantiomeric Differences : (S)- and (R)-isomers may exhibit opposing activities (e.g., (S)-6-methoxychroman-4-amine vs. (R)-bromo derivatives) .
  • Assay Variability : Standardize cell-based vs. enzymatic assays (e.g., IC₅₀ values in kinase inhibition studies) to ensure reproducibility .
  • Metabolic Stability : Evaluate in vitro hepatic microsomal stability to account for rapid degradation in certain models .

Q. What strategies optimize enantioselective synthesis of this compound?

  • Catalytic Asymmetric Synthesis : Use chiral catalysts like Evans’ oxazaborolidines or Jacobsen’s thioureas to control stereochemistry during amination .
  • Dynamic Kinetic Resolution : Combine racemization and selective crystallization to enhance enantiomeric excess (ee > 98%) .
  • Chiral Pool Synthesis : Start from enantiomerically pure precursors (e.g., (S)-chroman-4-ol) to retain configuration during functionalization .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to kinase ATP pockets, focusing on sulfur’s role in hydrophobic interactions .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes to assess stability and identify critical residues (e.g., gatekeeper mutations affecting binding) .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate methylthio substituent parameters (e.g., logP, polar surface area) with bioactivity data from analogs .

Q. What analytical challenges arise in detecting byproducts during this compound synthesis?

  • Diastereomer Differentiation : High-resolution mass spectrometry (HRMS) paired with chiral stationary phases in HPLC separates stereoisomers .
  • Sulfur-Containing Byproducts : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies sulfoxides or disulfides formed during substitution .
  • Trace Metal Detection : Inductively coupled plasma mass spectrometry (ICP-MS) monitors residual catalysts (e.g., Pd from hydrogenation steps) .

Q. How does the methylthio group influence physicochemical properties compared to halogen or alkyl substituents?

  • Lipophilicity : The methylthio group (logP ~1.5) increases membrane permeability relative to fluoro (logP ~0.9) but less than bromo (logP ~2.1) .
  • Electronic Effects : The sulfur atom’s electron-donating nature enhances resonance stabilization, altering reactivity in electrophilic aromatic substitution .
  • Metabolic Stability : Sulfur may undergo oxidation to sulfoxides, requiring stability studies in liver microsomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.